Lipophilicity Distinguishes N1-Isopropyl from N1-Ethyl/Propyl Analogs
The N1-isopropyl substituent of the target compound yields a computed logP (clogP) approximately 0.5–0.8 units higher than that of the N1-ethyl analog and roughly 0.2–0.4 units higher than the N1-propyl analog, consistent with incremental alkyl chain branching rather than linear extension . Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a difference of ≥0.5 log units can translate into a 3- to 5-fold change in membrane partition coefficient [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.1 (N1-isopropyl, C4-methyl, N3-(2-furylmethyl)) |
| Comparator Or Baseline | N1-ethyl analog (1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine): clogP ≈ 1.5; N1-propyl analog (N-(2-furylmethyl)-1-propyl-1H-pyrazol-3-amine): clogP ≈ 1.8 |
| Quantified Difference | ΔclogP = +0.6 vs. N1-ethyl; ΔclogP = +0.3 vs. N1-propyl |
| Conditions | clogP values calculated using ChemAxon/ACD/Labs consensus algorithm; data sourced from ChemSrc and PubChem computed properties |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and intracellular target access but may also increase metabolic clearance; the distinct clogP of the isopropyl analog makes it the preferred candidate when moderate-to-high lipophilicity is required without resorting to halogenated or polycyclic substituents.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863-875. View Source
